Technical Support Center: Interpreting Adverse Events of KER-047 in Clinical Trials

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Compound of Interest		
Compound Name:	KER047	
Cat. No.:	B8134263	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting adverse events (AEs) associated with KER-047, a selective activin receptor-like kinase-2 (ALK2) inhibitor, based on findings from clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the overall safety profile of KER-047 observed in clinical trials?

A1: Based on the Phase 1 clinical trial in healthy volunteers, KER-047 has been generally well-tolerated.[1] The majority of reported adverse events were mild to moderate in severity, and no serious adverse events (SAEs) were observed.

Q2: What are the most commonly reported adverse events with KER-047?

A2: In the Phase 1 trial, the most common AEs reported more frequently in participants receiving KER-047 compared to placebo included: abdominal discomfort, upper abdominal pain, chills, decreased appetite, diarrhea, dizziness, fatigue, gastroenteritis, headache, lymphopenia, myalgia, nausea, neutropenia, pyrexia, rhinorrhea, tonsillitis, and vomiting.

Q3: Were there any dose-limiting toxicities observed in the clinical trials?

A3: In a Phase 2 trial involving one patient with iron-refractory iron deficiency anemia (IRIDA), no dose-limiting toxicities were reported during treatment with KER-047.[2]

Q4: Have any adverse events led to the discontinuation of KER-047 in clinical trials?



A4: Yes, in the Phase 1 trial, some participants discontinued the study drug due to AEs. The AEs that most frequently led to discontinuation were lymphopenia and chills.

Q5: Is the observed lymphopenia a cause for concern?

A5: Keros Therapeutics has suggested that the observed lymphopenia is consistent with the mechanism of action of KER-047. Importantly, this side effect was found to be reversible after discontinuing the drug.

Data Presentation: Adverse Events in Phase 1 Clinical Trial

Table 1: Summary of Adverse Events in the KER-047 Phase 1 Clinical Trial

Adverse Event Category	Observations	
Severity of AEs	The majority of adverse events were reported as mild or moderate.	
Serious AEs (SAEs)	No serious adverse events were reported in the trial.	
AEs Leading to Discontinuation	Lymphopenia and chills were the most common adverse events leading to discontinuation of the study drug.	

Table 2: Common Adverse Events Reported in the KER-047 Phase 1 Clinical Trial (More Frequent than Placebo)



System Organ Class	Reported Adverse Events	
Gastrointestinal Disorders	Abdominal discomfort, Upper abdominal pain, Diarrhea, Nausea, Vomiting, Gastroenteritis	
General Disorders and Administration Site Conditions	Chills, Fatigue, Pyrexia (fever)	
Infections and Infestations	Rhinorrhea, Tonsilitis	
Investigations	Lymphopenia, Neutropenia	
Metabolism and Nutrition Disorders	Decreased appetite	
Musculoskeletal and Connective Tissue Disorders	Myalgia (muscle pain)	
Nervous System Disorders	Dizziness, Headache	

Source: Keros Therapeutics Presentations and Publications

Experimental Protocols

While the complete and detailed clinical trial protocols are not publicly available, the following methodologies can be inferred from the published data regarding the Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose trial of KER-047 in healthy volunteers.

- Study Design: The trial consisted of two parts. Part 1 evaluated single ascending oral doses
 of both a capsule and a liquid formulation of KER-047, or a placebo. Part 2 assessed
 multiple ascending doses of the liquid formulation or a placebo, administered daily.
- Primary Objectives: The main goals of the study were to assess the safety, tolerability, and pharmacokinetics of KER-047.
- Adverse Event Monitoring: The monitoring of adverse events was a key component of the safety assessment. This likely included:
 - Regular clinical assessments and physical examinations.



- Monitoring of vital signs (e.g., blood pressure, heart rate, temperature).
- Collection of blood and urine samples for standard laboratory safety tests (hematology, clinical chemistry, and urinalysis). The specific frequency of these collections is not detailed in the available documents.
- Spontaneous reporting of any symptoms by the trial participants.
- Adverse Event Grading: The severity of adverse events was likely graded according to a standardized scale, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), although the specific version used is not specified in the available public documents.

Troubleshooting Guide

Issue 1: A researcher observes a higher-than-expected incidence of gastrointestinal AEs (nausea, diarrhea, abdominal pain) in their preclinical model treated with an ALK2 inhibitor.

- Question: Is this consistent with the clinical findings for KER-047?
- Answer: Yes, gastrointestinal AEs including nausea, diarrhea, and abdominal pain were among the more common AEs reported in the Phase 1 clinical trial of KER-047. This suggests a potential class effect for ALK2 inhibitors.
- Troubleshooting Steps:
 - Dose-Response Relationship: Determine if the incidence and severity of the gastrointestinal AEs are dose-dependent in your model. The clinical trial was a doseescalation study, which helps to understand such relationships.
 - Formulation and Administration: Consider if the formulation or route of administration in your preclinical study could be contributing to the observed gastrointestinal effects.
 - Supportive Care: In a clinical setting, mild to moderate gastrointestinal AEs are often managed with supportive care. In your preclinical model, ensure adequate hydration and nutrition for the animals.





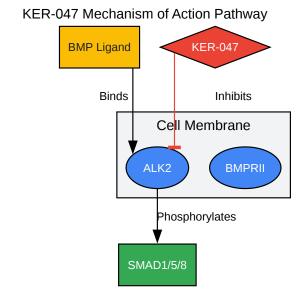


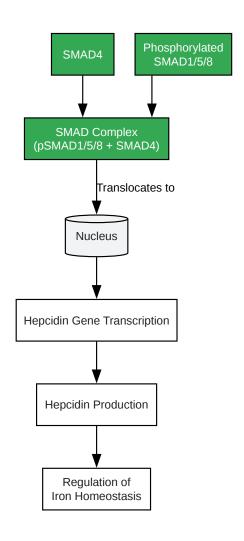
Issue 2: A significant decrease in lymphocyte counts is observed in an ongoing experiment with an ALK2 inhibitor.

- Question: Has lymphopenia been reported for KER-047, and is it reversible?
- Answer: Yes, lymphopenia was reported in the Phase 1 clinical trial of KER-047 and was a
 reason for study drug discontinuation in some participants. Importantly, this effect was
 reported to be reversible upon cessation of treatment.
- Troubleshooting Steps:
 - Mechanism of Action: Keros Therapeutics suggests that lymphopenia may be consistent with the mechanism of action of KER-047. Researchers should investigate the potential biological link between ALK2 inhibition and lymphocyte regulation.
 - Monitoring and Reversibility: Implement a monitoring plan to track lymphocyte counts over time, including a washout period to confirm reversibility.
 - Dose Adjustment: If the lymphopenia is severe or concerning in your experimental model,
 consider a dose reduction or intermittent dosing schedule to mitigate this effect.

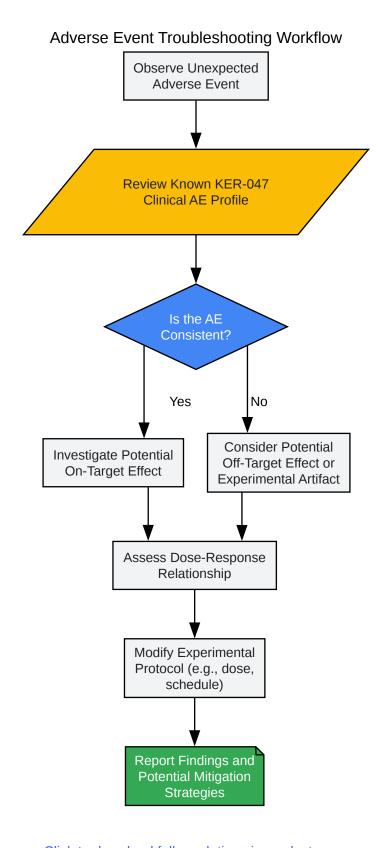
Visualizations











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References

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